![molecular formula C8H8BrN3O B1528543 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1393845-84-5](/img/structure/B1528543.png)

5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-12-3-5(9)6-7(12)10-4-11-8(6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFLTSHIUZFYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199217 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393845-84-5 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

- Molecular Formula : CHBrNO

- Molecular Weight : 227.06 g/mol

- CAS Number : 1337532-51-0

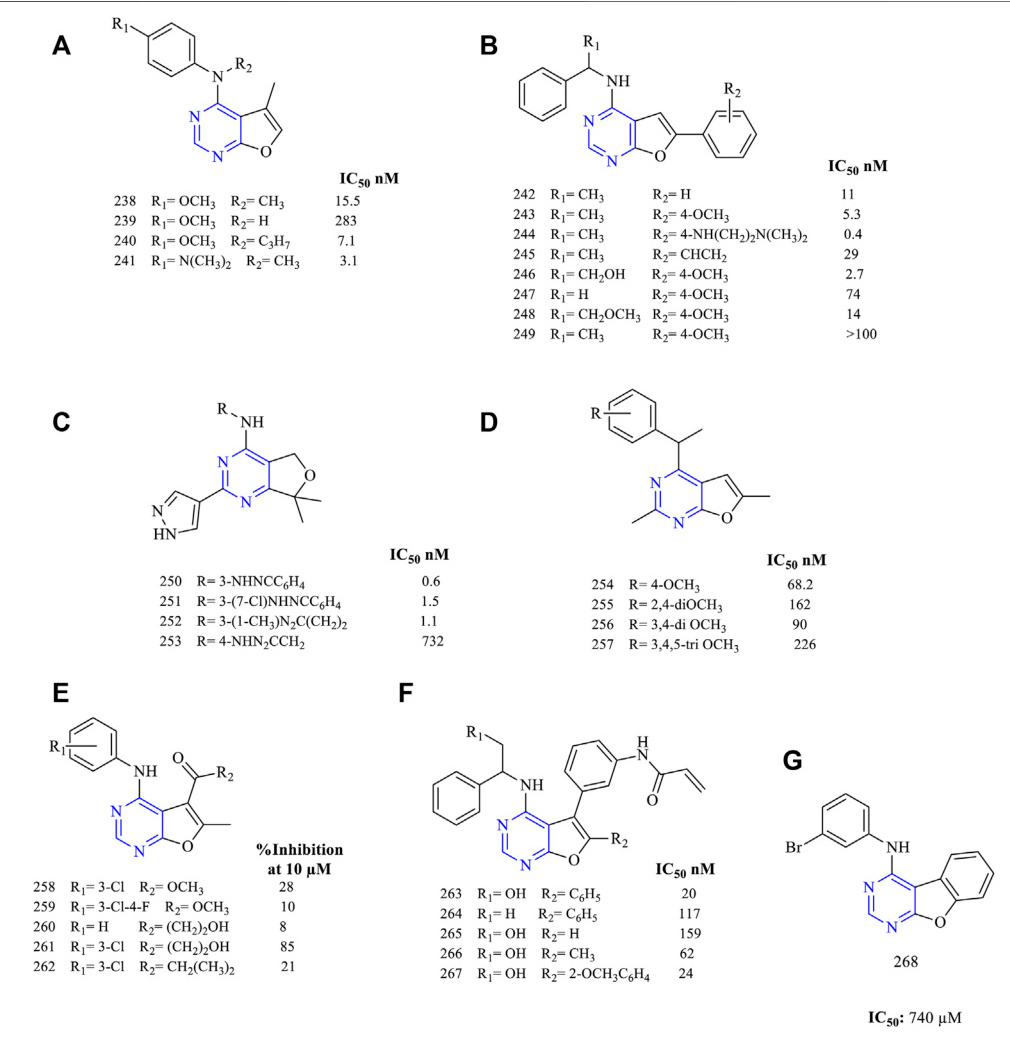

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit promising anticancer activity. Specifically, compounds with similar structures have shown potent inhibition against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives, compounds were tested against four different cancer cell lines. The results indicated significant cytotoxic effects with IC values ranging from 29 to 59 µM for several derivatives, including those structurally similar to this compound .

- Notably, one derivative (compound 5k) showed IC values as low as 40 nM against EGFR and Her2 enzymes, indicating a strong potential for targeted cancer therapy .

-

Mechanisms of Action :

- The mechanism underlying the anticancer activity was explored through apoptosis induction in HepG2 cells. Treatment with compound 5k led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 .

- This suggests that this compound may promote programmed cell death in cancer cells, making it a candidate for further research in cancer therapeutics.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrrolo[2,3-d]pyrimidine derivatives and their biological activity has been a focal point of research:

| Compound | Substituents | IC (µM) | Target Enzyme |

|---|---|---|---|

| 5e | 2-Cl | 29 | EGFR |

| 5h | 2-F | 43.15 | Her2 |

| 5k | 3,4-di-Cl | 40 | VEGFR2 |

| 5l | 2-OH, 5-Br | 59 | CDK2 |

This table summarizes findings from multiple studies that illustrate how different substituents affect the potency of these compounds against specific targets .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes. The results indicated that similar binding interactions occur between compound 5k and known inhibitors like sunitinib, reinforcing its potential as a targeted therapy .

Scientific Research Applications

Antimalarial Activity

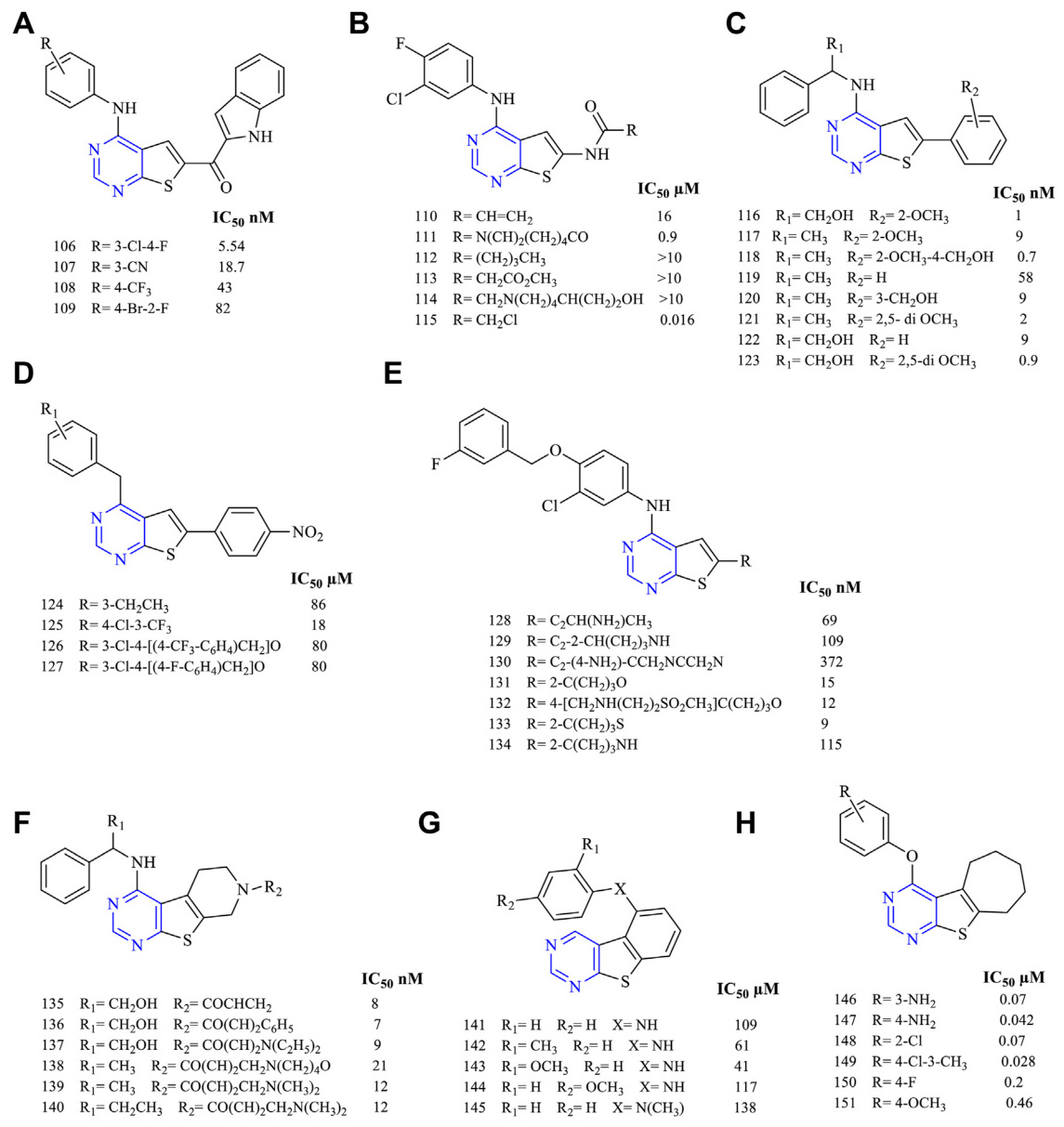

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are crucial for the survival and proliferation of the malaria parasite.

In silico modeling has been employed to design and evaluate these compounds as potential inhibitors. For instance, a series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their inhibitory activity against PfCDPK4 and PfCDPK1. Notably, several compounds exhibited promising IC50 values ranging from 0.210 to 0.589 µM, indicating significant inhibitory potential against these targets .

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| This compound | PfCDPK4 | 0.210–0.530 |

| Other derivatives | PfCDPK1 | 0.589 |

Structural Modifications for Enhanced Activity

The structural characteristics of this compound allow for various modifications that can enhance its biological activity. Substituents at the N-7 and C-5 positions have been explored to optimize binding interactions with the target enzymes. For example, hydrophobic groups have shown favorable docking scores when assessed in molecular modeling studies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Iodination : Introduction of bromine at the desired position using reagents such as N-iodosuccinimide (NIS).

- Substitution Reactions : Functional groups can be introduced via nucleophilic substitution reactions or coupling reactions like Suzuki-Miyaura coupling to enhance the compound's activity.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences electronic properties and biological interactions:

Key Findings :

Substituent Variations at Position 7

The 7-methyl group in the target compound modulates steric hindrance and lipophilicity:

Key Findings :

Bromine Substitution at Position 5

Bromine at position 5 is critical for electronic effects and cross-coupling reactivity:

Key Findings :

Additional Substituents and Hybrid Analogs

Derivatives with substituents at positions 2, 6, or fused rings exhibit diverse activities:

Key Findings :

- Hybrid scaffolds (e.g., furo- or thienopyrimidines) expand applications beyond medicinal chemistry into materials science .

- 6-Benzyl substituents () improve target selectivity but reduce solubility .

Preparation Methods

Halogenation and Substitution on Pyrrolo[2,3-d]pyrimidine Core

The preparation of 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following key steps:

Bromination at the 5-position of the pyrrolo[2,3-d]pyrimidine ring using N-bromosuccinimide (NBS) in dichloromethane at 0–25 °C, yielding 5-bromo derivatives with high efficiency (up to 93%).

Substitution of the 4-chloro group with a methoxy group by nucleophilic aromatic substitution, often using methanol or methoxide under basic conditions at elevated temperatures (e.g., 100–120 °C).

These steps are generally performed on the 7-methyl-substituted pyrrolo[2,3-d]pyrimidine scaffold.

Detailed Experimental Procedures and Yields

Mechanistic Insights and Optimization

Bromination: The use of NBS ensures selective bromination at the 5-position due to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system. The reaction is typically carried out at low to room temperature to avoid side reactions.

Methoxy Substitution: The 4-chloro substituent is activated toward nucleophilic aromatic substitution due to the electron-deficient pyrimidine ring. Methoxide ion or methanol under basic and elevated temperature conditions substitutes the chlorine with a methoxy group. The reaction requires prolonged heating (up to 48 hours) in sealed vessels to achieve good yields.

Purification: The products are isolated by filtration and purified by column chromatography using solvent systems such as dichloromethane and ethyl acetate in varying ratios to ensure high purity.

Summary Table of Preparation Method

Research Findings and Considerations

The bromination step is highly efficient and reproducible, making it a reliable method for introducing the bromine substituent at the 5-position.

The substitution of chlorine by methoxy is slower and requires more forcing conditions, indicating the need for optimization in scale-up processes.

The use of sealed pressure vessels for the methoxy substitution step improves yield and reaction rate.

Purification by column chromatography remains essential to isolate the pure methoxy-substituted product.

Alternative methods such as lithiation/carboxylation or Suzuki coupling are more applicable for other functionalizations rather than direct methoxy substitution.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.